
4-(Methylmercapto)aniline hydrochloride
Overview
Description
4-(Methylmercapto)aniline hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a methylmercapto group at the para position and is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylmercapto)aniline hydrochloride can be synthesized from 4-nitrothioanisole through a reduction process. The general synthetic route involves the following steps:
Nitration: 4-Methylthioanisole is nitrated to form 4-nitrothioanisole.
Reduction: The nitro group in 4-nitrothioanisole is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in 4-(methylmercapto)aniline.
Hydrochloride Formation: The free base 4-(methylmercapto)aniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(Methylmercapto)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylmercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced further to remove the methylmercapto group.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives without the methylmercapto group.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(Methylmercapto)aniline hydrochloride serves as an important intermediate in the synthesis of:
- Dyes and Pigments : It is utilized in the production of various organic dyes due to its ability to participate in electrophilic aromatic substitution reactions.
- Pharmaceuticals : It acts as a building block for synthesizing pharmaceutical compounds, enhancing drug development processes.
Application | Description |
---|---|
Dyes | Used in the synthesis of azo dyes and other colorants. |
Pharmaceuticals | Acts as an intermediate for drug synthesis, particularly in antitumor agents. |
Biology
In biological research, this compound is employed for:
- Enzyme Interaction Studies : It serves as a substrate in biochemical assays to study enzyme kinetics and interactions.
- Anticancer Research : Investigations into its derivatives have shown potential anticancer properties, making it a candidate for further drug development .
Biological Application | Description |
---|---|
Enzyme Studies | Used to evaluate enzyme kinetics and mechanisms. |
Anticancer Research | Derivatives have shown promise as potential anticancer agents. |
Medicine
This compound has been investigated for its potential medicinal applications:
- Drug Development : It is being explored for its role in developing new therapeutic agents, particularly those targeting specific biological pathways.
- Molecular Docking Studies : Recent studies have utilized molecular docking techniques to evaluate binding affinities with various biological targets, demonstrating its relevance in drug design .
Medical Application | Description |
---|---|
Drug Development | Investigated for new therapeutic agents targeting specific pathways. |
Molecular Docking | Evaluated for binding affinities with biological targets. |
Case Studies
- Synthesis of Thiazolidinone Derivatives : A study demonstrated the use of this compound in synthesizing thiazolidinone derivatives, which exhibited significant antitumor activity . The reaction conditions were optimized to enhance yields and purity.
- Anticancer Activity Evaluation : In another study, derivatives of this compound were tested for their cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-(methylmercapto)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methylmercapto group can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)aniline: Similar structure but without the hydrochloride salt.
4-Aminothioanisole: Another name for 4-(methylmercapto)aniline.
4-Methylsulfanylaniline: A compound with a similar functional group but different substituents.
Uniqueness
4-(Methylmercapto)aniline hydrochloride is unique due to its combination of an amino group and a methylmercapto group, which allows it to participate in a wide range of chemical reactions. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Biological Activity
4-(Methylmercapto)aniline hydrochloride, also known as 4-(methylthio)aniline hydrochloride, is an aromatic amine characterized by the presence of a methylthio group. This compound has garnered attention due to its potential biological activities, including its interactions with various biological targets and its implications in medicinal chemistry.
- Chemical Formula : C₇H₁₀ClNS
- Molecular Weight : 175.68 g/mol
- Appearance : Clear orange to brown-red liquid
- Toxicity : Moderately toxic upon ingestion; emits toxic vapors when heated to decomposition .
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. The methylthio group enhances the compound's lipophilicity, facilitating its binding to various molecular targets. This interaction can modulate enzymatic activity and trigger downstream signaling pathways, which are crucial for its therapeutic effects .
Biological Activities
The compound exhibits several notable biological activities:
Antiproliferative Activity Study
A study conducted on a series of substituted anilines found that 4-(methylmercapto)aniline derivatives showed enhanced antiproliferative activity compared to their unsubstituted counterparts. The study utilized the sulforhodamine B assay to evaluate cell viability in various cancer cell lines. The results indicated that compounds with the methylthio substitution exhibited better efficacy, suggesting a structure-activity relationship that favors this modification for anticancer properties .
Toxicological Assessment
A comprehensive risk assessment evaluated the toxicity profile of 4-(methylmercapto)aniline and its derivatives. The findings highlighted that while the compound is moderately toxic, its specific effects on human health require further investigation, particularly concerning long-term exposure and potential carcinogenic outcomes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | IC₅₀ (nM) | Notable Activity |
---|---|---|---|
This compound | Aryl Sulfide | 9.0 | Antiproliferative |
N-[4-(Ethylthio)benzyl]ethanamine hydrochloride | Aryl Sulfide | 40 | Antiproliferative |
N-[4-(Methylthio)phenyl]ethanamine hydrochloride | Aryl Sulfide | <40 | Antiproliferative |
Properties
IUPAC Name |
4-methylsulfanylaniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMNQKJPWKBON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482879 | |
Record name | 4-(Methylsulfanyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39870-00-3 | |
Record name | Benzenamine, 4-(methylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39870-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfanyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLMERCAPTOANILINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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